molecular formula C12H14N2O4 B2386834 N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide CAS No. 634162-41-7

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide

Cat. No.: B2386834
CAS No.: 634162-41-7
M. Wt: 250.254
InChI Key: ULOICKJONVWZCB-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)propanamide
  • 2-methoxy-4-nitrophenyl isothiocyanate
  • 2-methoxy-4-nitrophenyl isocyanate

Comparison: N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is unique due to its specific structural features, such as the presence of a 3-methylbut-2-enamide moiety. This distinguishes it from other similar compounds, which may have different functional groups or side chains.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(14(16)17)7-11(10)18-3/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOICKJONVWZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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